2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide
Description
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a pyrazolo-triazinone acetamide derivative featuring a 4-bromophenyl substituent at position 2 of the heterocyclic core and an N-(2-ethoxyphenyl)acetamide side chain. The molecular formula is C₂₁H₁₈BrN₅O₃, with an average molecular mass of approximately 468.31 g/mol (adjusted from , which reports a similar compound with a 3-methoxybenzyl group).
Properties
CAS No. |
1326858-16-5 |
|---|---|
Molecular Formula |
C21H18BrN5O3 |
Molecular Weight |
468.311 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28) |
InChI Key |
OPKGAWJUFPXEBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule featuring a distinctive pyrazolo[1,5-d][1,2,4]triazine core. Its unique structure suggests potential pharmacological properties that warrant investigation into its biological activities.
Chemical Structure and Properties
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : 398.31 g/mol
- Key Functional Groups : Bromophenyl moiety, ethoxyphenyl group.
The presence of these functional groups may influence the compound's interactions with biological targets and contribute to its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds related to pyrazolo[1,5-d][1,2,4]triazines exhibit significant antimicrobial properties. The biological activity of this compound can be assessed through various in vitro studies against standard microbial strains.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
| Candida albicans | Moderate antifungal activity |
In a study involving similar triazine derivatives, compounds demonstrated varying degrees of effectiveness against these pathogens, indicating potential for further development as antimicrobial agents .
Antifungal Activity
The compound's structure suggests it may possess antifungal properties. Research on related pyrazole derivatives has shown promising results in inhibiting fungal growth. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in fungi.
Case Studies
In a recent study evaluating the antimicrobial efficacy of various triazine derivatives, several compounds were synthesized and tested. The most active compounds against Staphylococcus aureus and Candida albicans were found to share structural similarities with this compound. These findings highlight the potential for this compound as a template for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo-triazinones, triazoles, and acetamide derivatives, emphasizing substituent effects, molecular properties, and inferred biological implications.
Structural and Functional Insights
- Heterocyclic Core Variations: Pyrazolo-triazinones (target compound, ) exhibit planar rigidity suitable for ATP-binding pockets in kinases. In contrast, pyrrolo-triazinones () and pyrazolo-pyrimidines () may adopt distinct conformations, affecting target selectivity . Triazole-thioacetamides () introduce sulfur atoms, which can influence redox metabolism or metal coordination but may reduce stability compared to acetamide linkages .
- Substituent Effects: The 4-bromophenyl group (target, ) enhances lipophilicity and halogen bonding, critical for hydrophobic pocket interactions. N-Aryl Substitutions: The target’s 2-ethoxyphenyl group offers moderate steric bulk and electron-donating effects compared to 3-methoxybenzyl () or 4-chlorobenzyl (). Ethoxy groups may improve metabolic stability over methoxy due to reduced oxidation susceptibility .
- Biological Implications: Compounds with pyrazolo-triazinone cores (target, ) are hypothesized to inhibit kinases or modulate G-protein-coupled receptors (GPCRs) based on structural analogs . Pyrrolo-triazinone derivatives () demonstrate explicit agonist activity at GPR139, highlighting the impact of core flexibility on GPCR targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
